molecular formula C12H16FNO3 B2690322 Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate CAS No. 1292211-10-9

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate

Cat. No. B2690322
M. Wt: 241.262
InChI Key: XBCSBHFBCUXUIW-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is a chemical compound with the CAS Number: 1292211-10-9. It has a molecular weight of 241.26 . The IUPAC name for this compound is tert-butyl 4-fluoro-2-hydroxybenzylcarbamate .


Molecular Structure Analysis

The InChI code for Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is 1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is stored at refrigerated temperatures . It has a molecular weight of 241.26 .

Scientific Research Applications

Synthesis and Characterization of Complexes

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate has been explored in the synthesis and characterization of various complexes, contributing to its application in medicinal chemistry. For example, it has been utilized in the synthesis of platinum(II) complexes, showing potential as an antitumor agent. The study demonstrates the synthesis, spectral characterization, and biological studies of these complexes, indicating that the platinum(II) complex with 4-fluorophenoxyacetic acid hydrazide exhibited notable activity against a chronic myelogenous leukemia cell line, suggesting its promise as an antitumor agent (Rodrigues et al., 2015).

Fluorescent Probes for Metal Ion Detection

Another significant application of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is in the development of fluorescent probes for metal ion detection. A study designed and synthesized fluorescent salicylaldehyde derivatives through facile Schiff base condensation, which included tert-butyl 4-fluoro-2-hydroxybenzylcarbamate as a precursor. These compounds were exploited for the highly sensitive and selective detection of Fe3+ ions, demonstrating the compound's utility in the development of advanced sensing technologies (Harathi & Thenmozhi, 2020).

Antioxidant and Stabilizer in Polymer Chemistry

The compound has also found applications as an antioxidant and stabilizer in polymer chemistry. One study highlighted its role as a novel thermal stabilizer for butadiene polymers, illustrating its effectiveness in preventing thermal degradation under an oxygen-free atmosphere. This application underscores the importance of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate in enhancing the durability and lifespan of polymers, which is crucial for various industrial applications (Yachigo et al., 1988).

Development of Cascade Degradable Polymers

Furthermore, tert-butyl 4-fluoro-2-hydroxybenzylcarbamate has been explored in the development of cascade degradable polymers. These polymers are designed to depolymerize through a series of intramolecular reactions, offering precise control over the degradation process. This innovative approach to polymer design opens new avenues for the creation of medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties (Dewit & Gillies, 2009).

properties

IUPAC Name

tert-butyl N-[(4-fluoro-2-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCSBHFBCUXUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate

Synthesis routes and methods

Procedure details

A solution of tert-butyl 2-(benzyloxy)-4-fluorobenzylcarbamate (Example 14; 9 mmol) in EtOH (80 ml) and ethyl acetate (240 ml) was treated with 1 atm of hydrogen at 25° C. over 10% Pd/C (0.4 gr) for 24 hours. The catalyst was removed by filtration through celite, washed with EtOH and the filtrate was concentrated to afford the title compound (2.2 g) as a yellow solid.
Name
tert-butyl 2-(benzyloxy)-4-fluorobenzylcarbamate
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One

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